molecular formula C6H4N2O2 B1684387 Eniluracil CAS No. 59989-18-3

Eniluracil

Número de catálogo: B1684387
Número CAS: 59989-18-3
Peso molecular: 136.11 g/mol
Clave InChI: JOZGNYDSEBIJDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Comparación Con Compuestos Similares

Eniluracil es único en su capacidad para mejorar la eficacia terapéutica del 5-fluorouracilo al inhibir la dihidropirimidina deshidrogenasa . Otros compuestos similares incluyen capecitabina y tegafur, que también se utilizan en combinación con 5-fluorouracilo para mejorar su eficacia . this compound es distinto en su mecanismo de acción y su capacidad para mejorar la biodisponibilidad oral del 5-fluorouracilo .

Compuestos similares:

  • Capecitabina
  • Tegafur
  • UFT (combinación de tegafur y uracilo)

El mecanismo de acción único de this compound y su potencial para mejorar el índice terapéutico del 5-fluorouracilo lo convierten en un compuesto valioso en el campo de la terapia contra el cáncer.

Actividad Biológica

Eniluracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU). By inhibiting DPD, this compound enhances the pharmacokinetics and therapeutic efficacy of 5-FU, making it a significant compound in cancer treatment, particularly for colorectal, breast, and pancreatic cancers.

This compound's biological activity is centered on its ability to irreversibly inactivate DPD. This inhibition leads to:

  • Increased Plasma Concentration : this compound significantly raises the plasma half-life of 5-FU from approximately 15 minutes to about 5 hours, allowing for prolonged exposure to the drug in the systemic circulation .
  • Enhanced Bioavailability : The compound improves the oral bioavailability of 5-FU, which is crucial for patients unable to tolerate intravenous therapy .
  • Reduced Toxicity : Preclinical studies indicate that doses sufficient to inactivate over 99% of DPD are nontoxic and do not exhibit antiproliferative activity on their own .

Clinical Studies

Numerous clinical trials have assessed the efficacy and safety of this compound in combination with 5-FU. Below are key findings from significant studies:

Phase II Trials

  • Colorectal Cancer :
    • A study comparing this compound/5-FU with standard intravenous regimens showed comparable response rates, suggesting that oral administration could be as effective as traditional methods .
    • Response rates in trials reached approximately 29% in heavily pretreated patients .
  • Pancreatic Cancer :
    • In a Southwest Oncology Group study involving 116 patients, this compound was administered alongside 5-FU. The trial aimed to estimate the six-month survival rate, demonstrating promising results in enhancing treatment outcomes .

Safety Profile

This compound has shown a relatively low incidence of severe toxicities compared to standard chemotherapy regimens based on 5-FU. A safety analysis across three studies indicated that common adverse effects were manageable and less severe than those typically associated with 5-FU alone .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Bioequivalence : A study demonstrated that different oral formulations of this compound/5-FU met bioequivalence criteria, indicating consistent absorption and efficacy across formulations .
  • Urinary Excretion : The urinary excretion of unchanged 5-FU was found to vary slightly among different dosing regimens, highlighting its effective systemic absorption when combined with this compound .

Case Studies

Several case studies have illustrated the practical application of this compound:

  • PET Imaging Enhancement : this compound has been shown to enhance tumor visualization in PET imaging by increasing tumor accumulation of radiolabeled 5-FU, thus providing a more accurate assessment of tumor response to therapy .
  • Combination Therapy : Ongoing trials are exploring this compound's role in combination with other chemotherapeutic agents like paclitaxel and docetaxel, aiming to broaden its application in various malignancies .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Eniluracil, and how does it influence the pharmacokinetics of 5-fluorouracil (5-FU)?

this compound irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for catabolizing 5-FU. By blocking DPD, this compound prolongs the half-life and bioavailability of orally administered 5-FU, reducing interpatient variability in drug metabolism . Methodologically, researchers can validate this mechanism via in vitro enzyme inhibition assays (e.g., measuring DPD activity in hepatic lysates) and in vivo pharmacokinetic studies comparing 5-FU plasma concentrations with and without this compound co-administration .

Q. What experimental design considerations are critical for assessing this compound’s efficacy in preclinical models?

Key factors include:

  • Model selection : Use tumor xenografts with documented 5-FU sensitivity to isolate this compound’s modulatory effects.
  • Dose optimization : Conduct dose-ranging studies to establish the this compound:5-FU ratio that maximizes antitumor activity while minimizing toxicity.
  • Control groups : Include cohorts receiving 5-FU alone, this compound alone, and vehicle controls to distinguish synergistic effects .
  • Endpoint selection : Measure tumor regression rates, survival metrics, and biochemical markers (e.g., thymidylate synthase inhibition) .

Q. How can researchers ensure reproducibility in this compound studies, particularly in compound characterization?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • For new derivatives, provide NMR, HPLC purity data, and crystallographic validation.
  • For known compounds, cite prior synthesis protocols and confirm identity via spectral comparison.
  • Include detailed experimental procedures in supplementary materials (e.g., solvent systems, reaction temperatures) .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro DPD inhibition data and in vivo 5-FU pharmacokinetic outcomes in this compound studies?

Potential strategies:

  • Cross-species validation : Assess DPD activity in human vs. animal models to identify interspecies metabolic differences.
  • Tissue-specific analysis : Compare DPD inhibition in hepatic vs. tumor tissues using LC-MS/MS to quantify 5-FU and its metabolites.
  • Population pharmacokinetic modeling : Incorporate covariates like genetic polymorphisms (e.g., DPYD variants) to explain variability .

Q. What methodologies are recommended for analyzing crystallographic disorder in this compound during X-ray diffraction studies?

  • Symmetry-adapted ensemble models : Use computational tools (e.g., CSP software) to predict disordered configurations and validate against experimental diffraction patterns.
  • Variable-temperature crystallography : Identify dynamic disorder by analyzing structural changes across temperature gradients.
  • Complementary techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to resolve ambiguous electron density maps .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?

  • Feasible : Ensure access to validated DPD activity assays and preclinical models.
  • Novel : Investigate this compound’s potential in overcoming 5-FU resistance mechanisms (e.g., upregulated thymidylate synthase).
  • Ethical : Address tissue-specific toxicity risks (e.g., gastrointestinal vs. hematopoietic) in translational studies.
  • Relevant : Align with current gaps in precision oncology, such as optimizing 5-FU dosing in DPYD-deficient populations .

Q. What statistical approaches are optimal for analyzing this compound’s bioequivalence in combination therapies?

  • Two one-sided tests (TOST) : Compare 90% confidence intervals of pharmacokinetic parameters (AUC, C~max~) against predefined equivalence bounds.
  • Mixed-effects modeling : Account for intersubject variability in crossover studies.
  • Non-inferiority designs : Use when comparing this compound/5-FU combinations to intravenous 5-FU regimens .

Q. Methodological Resources

  • Structural analysis : Reference disorder studies in this compound crystals for modeling dynamic molecular configurations .
  • Bioequivalence protocols : Follow the Handbook of Bioequivalence Testing for pharmacokinetic study designs .
  • Ethical frameworks : Apply FINER criteria to ensure research questions address clinically significant gaps .

Propiedades

IUPAC Name

5-ethynyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZGNYDSEBIJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208696
Record name Eniluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug.
Record name Eniluracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03516
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59989-18-3
Record name Eniluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59989-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eniluracil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eniluracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03516
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eniluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENILURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 5-(trimethylsilylethynyl)uracil (5.3 g, 25.4 mmol) in 0.2M solution of sodium methoxide in methanol (400 mL) was stirred at room temperature for 3 hours and neutralized to pH 7 with dilute hydrochloric acid. The precipitated product was filtered, washed with methanol and dried to give a first crop of the title compound. The filtrates and washings were combined, evaporated to dryness and the residue crystallised from methanol to give the second crop of product. Combination of both crops and a further recrystallisation from ethanol gave a pure product.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-iodouracil (8 g, 30 mmol) in redistilled triethylamine (500 mL) and dry DMF (10 mL) was degassed with oxygen-free nitrogen for 15 minutes. Bis(triphenylophosphine)palladium (II) chloride (0.5 g), copper (I) iodide (0.5 g) and trimethylsilylacetylene (10 g, 102 mmol) were then added and the mixture was heated with stirring at 50° C. for 24 hours. The cooled reaction mixture was filtered, the filtrate evaporated to dryness and the residue dissolved in dichloromethane (500 mL). The organic solution was washed with a 2% aqueous solution of disodium EDTA (3×250 mL), water (3×200 mL), dried (Na2SO4) and evaporated to dryness. The residue was triturated with ethanol to give the first crop of the title compound. The solid filtered from the reaction mixture was also found to contain the required product but in a more impure form and so was worked up as above in a separate batch to give a second crop.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Bis(triphenylophosphine)palladium (II) chloride
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.